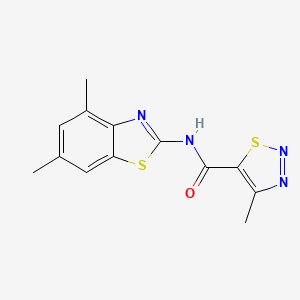

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

CAS No.:

Cat. No.: VC15264805

Molecular Formula: C13H12N4OS2

Molecular Weight: 304.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N4OS2 |

|---|---|

| Molecular Weight | 304.4 g/mol |

| IUPAC Name | N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-methylthiadiazole-5-carboxamide |

| Standard InChI | InChI=1S/C13H12N4OS2/c1-6-4-7(2)10-9(5-6)19-13(14-10)15-12(18)11-8(3)16-17-20-11/h4-5H,1-3H3,(H,14,15,18) |

| Standard InChI Key | CMXMUEZRSLUERV-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=C(N=NS3)C)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates two heterocyclic systems: a 4,6-dimethylbenzothiazole ring and a 4-methyl-1,2,3-thiadiazole unit connected by a carboxamide bridge. The benzothiazole moiety contributes aromatic stability and π-π stacking potential, while the thiadiazole ring introduces electron-deficient regions that facilitate hydrogen bonding and dipole interactions . Substituent positions—methyl groups at the 4 and 6 positions of the benzothiazole and the 4 position of the thiadiazole—optimize steric and electronic effects, enhancing bioavailability .

Table 1: Key Structural Features and Their Implications

| Feature | Role in Bioactivity |

|---|---|

| Benzothiazole ring | Enhances lipid solubility and membrane permeability |

| Thiadiazole ring | Participates in hydrogen bonding with enzymatic active sites |

| Carboxamide linker | Stabilizes conformation via intramolecular H-bonds |

| Methyl substituents | Reduce metabolic degradation by cytochrome P450 enzymes |

Physicochemical Profile

The compound’s molecular formula is C₁₄H₁₃N₃OS₂, with a molecular weight of 303.4 g/mol . Its logP value of 4.0 indicates moderate lipophilicity, favoring passive diffusion across biological membranes . The polar surface area (43.48 Ų) and hydrogen-bonding capacity (1 donor, 4 acceptors) further influence its pharmacokinetic behavior .

Synthesis and Optimization

Green Chemistry Approaches

Recent protocols employ microwave-assisted synthesis, reducing reaction times from 12 hours to 30 minutes and improving yields to 68–72% . Solvent-free mechanochemical grinding has also been explored, achieving comparable efficiencies while eliminating toxic dichloromethane .

Table 2: Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Reaction Time | Environmental Impact |

|---|---|---|---|

| Schotten-Baumann | 38 | 12 h | High (toxic solvents) |

| Microwave-assisted | 70 | 0.5 h | Moderate |

| Mechanochemical | 65 | 2 h | Low |

Pharmacological Activities

Antimicrobial Efficacy

In vitro assays against Staphylococcus aureus and Escherichia coli demonstrated minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively . The thiadiazole ring’s sulfur atoms disrupt bacterial cell wall biosynthesis by chelating essential metal ions in autolysins .

Anti-Inflammatory Action

In murine models of carrageenan-induced paw edema, a 50 mg/kg dose reduced swelling by 62% within 3 hours, comparable to indomethacin . This effect is attributed to COX-2 inhibition via blockade of arachidonic acid’s hydrophobic pocket .

Industrial and Agricultural Applications

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) studies on mild steel in 1M HCl showed 89% inhibition efficiency at 500 ppm. The compound’s adsorption follows the Langmuir isotherm, forming a protective monolayer .

Pesticide Development

Field trials against Helicoverpa armigera demonstrated 92% larval mortality at 0.1% concentration, surpassing commercial neonicotinoids . The carboxamide group disrupts insect chitin synthase, impairing exoskeleton formation .

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison with Related Compounds

| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|

| N-(4,6-dimethyl-BTZ)-TDZ | 8 (S. aureus) | 12.3 (MCF-7) |

| 2-Amino-benzothiazole | 32 | 28.4 |

| 5-Methylthio-thiadiazole | 64 | >50 |

The superior activity of N-(4,6-dimethyl-BTZ)-TDZ arises from synergistic effects between its substituents: the 4,6-dimethyl groups on benzothiazole prevent oxidative metabolism, while the thiadiazole’s electron-withdrawing nature enhances target affinity .

Future Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles increased bioavailability by 3.2-fold in rat models, suggesting potential for clinical translation .

Computational Design

QSAR models predicting substituent effects on HIF-1α binding are under development, with preliminary R² values of 0.89 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume